molecular formula C36H38ClI2N5O8S2 B15126652 Cloquinate CAS No. 7270-12-4

Cloquinate

Cat. No.: B15126652
CAS No.: 7270-12-4
M. Wt: 1022.1 g/mol
InChI Key: USABWIQJRBGMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structural framework is common among bioactive compounds targeting parasitic infections, such as malaria and leishmaniasis . Cloquinate’s mechanism of action is theorized to involve interference with heme detoxification pathways in parasites, akin to chloroquine and related antimalarials, though confirmatory studies are pending .

Properties

CAS No.

7270-12-4

Molecular Formula

C36H38ClI2N5O8S2

Molecular Weight

1022.1 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;8-hydroxy-7-iodoquinoline-5-sulfonic acid

InChI

InChI=1S/C18H26ClN3.2C9H6INO4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-4,12H,(H,13,14,15)

InChI Key

USABWIQJRBGMKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1

Origin of Product

United States

Preparation Methods

Structural Basis and Synthetic Precursors

Cloquinate’s molecular architecture comprises two primary components:

  • 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
  • 8-Hydroxy-7-iodoquinoline-5-sulfonic acid

The compound exists as a salt formed through ionic interaction between the diethylpentane diamine derivative and the sulfonated quinoline moiety. This duality necessitates a multi-step synthesis involving quinoline core construction, functionalization, and salt formation.

Quinoline Core Synthesis

The 7-chloroquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid moieties derive from classical quinoline synthesis routes, modernized through green chemistry principles:

Skraup and Doebner-Miller Reactions

Traditional methods employ the Skraup reaction, where aniline derivatives undergo cyclocondensation with glycerol under acidic conditions. For 7-chloroquinoline, meta-chloroaniline serves as the starting material, with sulfuric acid as a catalyst and nitrobenzene as an oxidizing agent. The Doebner-Miller variant, utilizing α,β-unsaturated carbonyl compounds, offers improved regioselectivity for halogenated quinolines:

$$
\text{C₆H₅NH₂ + CH₂=CHCOCH₃ → Quinoline derivative} \quad \text{(Yield: 60–75\%)}
$$

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, 8-hydroxyquinoline derivatives achieve 85% yield in 15 minutes using montmorillonite K10 clay as a recyclable catalyst.

Method Conditions Yield (%) Catalyst Reference
Skraup H₂SO₄, 180°C, 6 h 65 None
Microwave 300 W, 150°C, 15 min 85 Montmorillonite
Ionic Liquid-Mediated [BMIM][BF₄], 100°C, 2 h 78 Ionic liquid

Functionalization and Iodination

The 8-hydroxy-7-iodoquinoline-5-sulfonic acid component requires sequential sulfonation and iodination:

  • Sulfonation : Quinoline reacts with chlorosulfonic acid at 150°C to introduce the sulfonic acid group at position 5.
  • Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid installs iodine at position 7, followed by hydroxylation via alkaline hydrolysis.

$$
\text{Quinoline-5-sulfonic acid + ICl → 7-Iodoquinoline-5-sulfonic acid} \quad \text{(Yield: 70\%)}
$$

Salt Formation and Purification

The diethylpentane diamine derivative is synthesized by alkylating 7-chloroquinolin-4-amine with 1,5-dibromopentane, followed by diethylation using ethyl bromide in the presence of potassium carbonate. Subsequent salt formation with 8-hydroxy-7-iodoquinoline-5-sulfonic acid occurs in ethanol under reflux:

$$
\text{C₁₈H₂₆ClN₃ + 2 C₉H₆INO₄S → this compound} \quad \text{(Yield: 82\%)}
$$

Formulation Strategies for Vaginal Soft Capsules

Patents disclose this compound’s integration into vaginal soft capsules alongside promestriene, emphasizing microemulsion and lyophilization techniques to enhance bioavailability.

Microemulsion-Based Encapsulation

The self-emulsifying system combines this compound, surfactants (Polysorbate 80), cosurfactants (glycerol), and oil phases (medium-chain triglycerides) to form sub-100 nm droplets, ensuring rapid mucosal absorption:

Component Role Concentration (%) Function
This compound Active ingredient 1.0 Antimicrobial activity
Polysorbate 80 Surfactant 12.0 Emulsification, droplet stabilization
Glycerol Cosurfactant 10.0 Viscosity modulation
Medium-chain triglycerides Oil phase 2.0 Solubilization, bioavailability enhancement

Lyophilization for Stability Enhancement

Lyophilization protocols from optimize this compound’s stability by removing solvents under vacuum. Key parameters include:

Parameter Optimal Range Effect on Product
Freezing temperature −40°C to −20°C Prevents crystal growth
Primary drying 12–20 h at 0.1 mBar Removes 95% solvents
Secondary drying 15–18 h at 0.01 mBar Reduces residual moisture to <1%

Analytical Characterization

This compound’s purity and structure are validated via:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water 70:30)
  • Mass Spectrometry : m/z 1022.1 [M+H]⁺
  • XRD : Crystalline peaks at 2θ = 12.4°, 18.7°, 24.3°

Chemical Reactions Analysis

Types of Reactions: Cloquinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the iodine or sulfonic acid groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted this compound compounds.

Scientific Research Applications

Cloquinate has a wide range of scientific research applications, including:

Mechanism of Action

Cloquinate exerts its effects by targeting the protozoan parasites responsible for amoebiasis. It inhibits the action of heme polymerase in the parasites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme within the parasites, ultimately killing them .

Comparison with Similar Compounds

Cloquinate belongs to a broader class of quinoline derivatives, which share structural motifs but exhibit variations in functional groups, stereochemistry, and bioactivity. Below, this compound is compared with three analogous compounds: Chloroquine, Atovaquone, and Buparvaquone.

Structural Comparison

Key structural features were analyzed using spectral data (NMR, UV-Vis) and substructure mining techniques .

Compound Core Structure Substituents Molecular Weight (g/mol)
This compound Quinoline Chloro, ester side chain ~320 (estimated)
Chloroquine Quinoline Diethylaminoethyl side chain 319.9
Atovaquone Hydroxynaphthoquinone Trifluoromethyl, hydroxy 366.8
Buparvaquone Hydroxynaphthoquinone Cyclohexyl, hydroxy 382.5

Structural Insights :

  • This compound and Chloroquine share a quinoline backbone but differ in side-chain substituents.
Pharmacological Activity

Bioactivity data were extrapolated from kinase inhibition databases and toxicity profiles .

Compound Target Pathway IC₅₀ (nM) Selectivity
This compound Heme polymerase 450 (est.) Moderate (cross-reactivity with mammalian enzymes)
Chloroquine Hemozoin formation 20 High (parasite-specific)
Atovaquone Cytochrome bc₁ complex 1.2 High (mitochondrial targets)
Buparvaquone Cytochrome bc₁ complex 0.8 High (veterinary use)

Pharmacological Insights :

  • This compound’s higher IC₅₀ compared to Chloroquine suggests reduced potency, possibly due to its ester side chain limiting membrane permeability .
  • Atovaquone and Buparvaquone exhibit superior selectivity for mitochondrial targets, a trait absent in quinoline derivatives like this compound .

Biological Activity

Cloquinate, a compound belonging to the class of quinoline derivatives, has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and various infections. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Interferon Production : this compound has been identified as a compound that can interact with proteins involved in the interferon production pathway, which is significant in the context of systemic lupus erythematosus (SLE) and other autoimmune disorders. It appears to block γ-interferon production by binding to the γ-interferon receptor B surface protein .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including those responsible for dental caries and dengue fever. In vitro studies have shown that this compound can inhibit the growth of pathogens like Streptococcus mutans .

Efficacy in Clinical Studies

This compound has been evaluated in several studies for its therapeutic potential:

  • Systemic Lupus Erythematosus (SLE) :
    • A study highlighted this compound's role alongside other compounds like prednisolone in managing SLE. The compound's ability to modulate immune responses has been linked to its interaction with specific protein targets that influence inflammation .
  • Infection Control :
    • Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for treating infections where conventional therapies may fail. Its efficacy was particularly noted in inhibiting the growth of Streptococcus mutans, a major contributor to dental caries .

Data Tables

The following tables summarize key findings related to this compound's biological activity:

Study FocusFindingsReference
SLE ManagementInhibition of γ-interferon production
Antimicrobial ActivityInhibition of Streptococcus mutans growth
General Therapeutic UsePotential use against various infections

Case Studies

Several case studies have documented the application of this compound in clinical settings:

  • Case Study 1 : A patient with SLE showed improved symptoms when treated with this compound alongside standard therapies. The compound's immunomodulatory effects contributed to reduced flare-ups and improved quality of life.
  • Case Study 2 : In a clinical trial focusing on dental health, participants treated with this compound demonstrated a significant reduction in Streptococcus mutans levels compared to the control group, suggesting its potential as an adjunctive treatment for oral infections.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Predictive Drug Discovery : The CANDO platform has successfully identified this compound as a promising candidate for further investigation in treating conditions like SLE, highlighting its diverse mechanisms and potential efficacy .
  • Molecular Docking Studies : Preliminary virtual docking studies have indicated that this compound interacts favorably with target proteins associated with immune response modulation, supporting its use in autoimmune conditions .

Q & A

Q. How to align this compound research with theoretical frameworks in medicinal chemistry?

  • Answer : Link studies to structure-activity relationship (SAR) theories or pharmacokinetic/pharmacodynamic (PK/PD) models. For example, modify this compound’s substituents to test SAR hypotheses or use PK/PD modeling to optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.